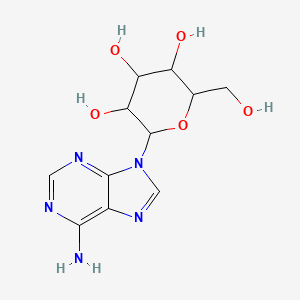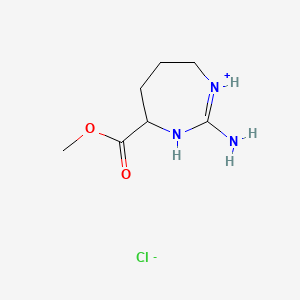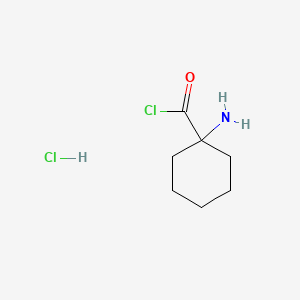
benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid is a complex organic compound that combines a benzyl group, an amino acid derivative, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve:
Protection of the amino group: Using a protecting group such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Formation of the ester bond: Reacting the protected amino acid with benzyl alcohol under acidic conditions to form the ester.
Cyclohexyl group introduction: Adding the cyclohexyl group through a Grignard reaction or other suitable methods.
Sulfonation: Introducing the 4-methylbenzenesulfonic acid group through sulfonation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amines.
Substitution: Sulfonamide derivatives, sulfonate esters.
Aplicaciones Científicas De Investigación
Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Benzyl (2S)-2-amino-3-cyclohexylpropanoate: Lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different amino acid derivatives.
Uniqueness
Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid is unique due to its combination of a benzyl group, a cyclohexyl-substituted amino acid, and a sulfonic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C23H31NO5S |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H23NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 |
Clave InChI |
UBMOHBTVHRTJCL-RSAXXLAASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)C[C@@H](C(=O)OCC2=CC=CC=C2)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



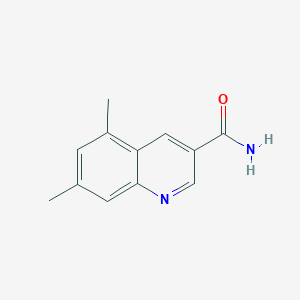
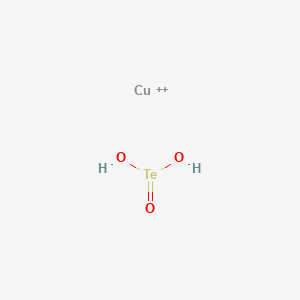
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
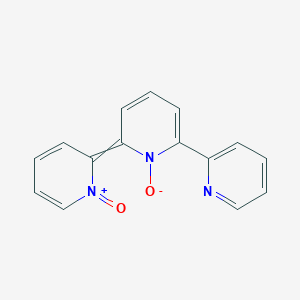
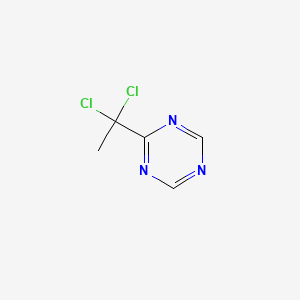

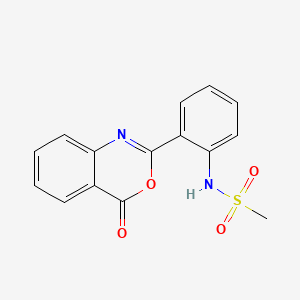


![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
